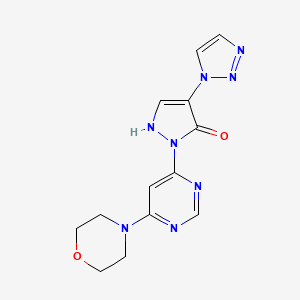

GSK2656157

Übersicht

Beschreibung

GSK2656157 ist ein hochspezifischer und potenter Inhibitor der Proteinkinase R-ähnlichen Endoplasmatischen Retikulum-Kinase (PERK). Diese Verbindung ist bekannt für ihre Fähigkeit, PERK mit einem IC50-Wert von 0,9 nM in zellfreien Assays zu hemmen . PERK spielt eine Schlüsselrolle in der Entfalteten-Protein-Antwort (UPR), die als Reaktion auf Stress im endoplasmatischen Retikulum aktiviert wird. This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Onkologie und bei Infektionskrankheiten .

Wissenschaftliche Forschungsanwendungen

GSK2656157 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von PERK in verschiedenen zellulären Prozessen zu untersuchen . In der Biologie wurde gezeigt, dass es die Pyroptose von Makrophagen, die durch eine Infektion mit Mycobacterium Bacillus Calmette–Guerin induziert wird, lindert . In der Medizin wird this compound auf seine potenziellen therapeutischen Anwendungen in der Onkologie untersucht, wo es Antitumor- und Antiangiogenese-Aktivitäten gezeigt hat . Darüber hinaus wird es in der industriellen Forschung zur Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf den UPR-Signalweg abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv PERK hemmt, eine Schlüsselkinase, die am UPR beteiligt ist. Nach der Hemmung von PERK wird die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha (eIF2α) blockiert, was zu einer Reduktion der globalen Proteinsynthese und einer Linderung des Stresses im endoplasmatischen Retikulum führt . Dieser Mechanismus ist besonders wichtig in Krebszellen, wo der UPR oft hochreguliert ist, um schnelles Zellwachstum und Überleben zu unterstützen .

Wirkmechanismus

Target of Action

GSK2656157, also known as 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone, is a potent and selective inhibitor of PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) . PERK is a signaling pathway protein on the endoplasmic reticulum and plays an important role in infectious diseases .

Mode of Action

This compound is an ATP-competitive inhibitor . It inhibits PERK activation in cells . The compound exhibits 500-fold selectivity for PERK versus a panel of 300 kinases .

Biochemical Pathways

The inhibition of PERK by this compound has been shown to alleviate pyroptosis, a form of programmed cell death, induced by Mycobacterium Bacillus Calmette–Guerin (BCG) infection . This is achieved by downregulating the expressions of pro-caspase-1, caspase-1 p20, GSDMD-N, and p-PERK in the THP-1 macrophage .

Pharmacokinetics

This compound was selected for preclinical development due to its improved physical properties and pharmacokinetics . The compound showed improved pharmacokinetic profiles and low blood clearance in rats . .

Result of Action

This compound inhibits the secretion of IL-1β and IL-18, cell content release, and cell membrane rupture, as well as the decline in cell viability induced by BCG infection . It also reduces fibrous tissue hyperplasia, inflammatory infiltration, and the bacterial load in the lung tissue of C57BL/6J mice infected with BCG .

Biochemische Analyse

Biochemical Properties

GSK2656157 functions as an ATP-competitive inhibitor of PERK, with an IC50 value of 0.9 nM in cell-free assays . It exhibits high selectivity for PERK over a panel of 300 kinases, demonstrating 500-fold selectivity . The compound interacts with PERK by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a downstream substrate of PERK, which is crucial for the unfolded protein response (UPR) pathway .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to the UPR. In THP-1 macrophages infected with Bacillus Calmette–Guérin (BCG), this compound alleviated pyroptosis by inhibiting the expression of pyroptosis markers such as GSDMD-N, pro-caspase-1, and caspase-1 p20 . Additionally, it reduced the secretion of pro-inflammatory cytokines IL-1β and IL-18, and attenuated cell membrane rupture and cell death . In cancer cells, this compound inhibits PERK activity, leading to decreased phosphorylation of eIF2α, ATF4, and CHOP, which are key components of the UPR .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PERK, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of PERK and subsequent phosphorylation of eIF2α at Ser51 . The inhibition of eIF2α phosphorylation leads to a reduction in global protein synthesis, which helps to alleviate endoplasmic reticulum stress. Additionally, this compound has been shown to inhibit RIPK1, another kinase involved in cell death pathways, although with lower affinity compared to PERK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. In BCG-infected THP-1 macrophages, the compound significantly downregulated the expression of pyroptosis markers and alleviated cell lysis and membrane rupture over a period of treatment . In vivo studies in mice have shown that this compound can inhibit PERK activity and reduce tumor growth in a dose-dependent manner . The compound’s effects on cellular function and gene expression have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses of 50 mg/kg and 150 mg/kg resulted in dose-dependent inhibition of tumor growth . Higher doses were associated with greater inhibition of PERK activity and more pronounced antitumor effects . At high doses, potential toxic effects on pancreatic function have been observed, necessitating cautious evaluation in clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the UPR. By inhibiting PERK, the compound reduces the phosphorylation of eIF2α, which in turn decreases global protein synthesis and alleviates endoplasmic reticulum stress . This inhibition also affects amino acid metabolism and reduces blood vessel density and vascular perfusion in tumors

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small molecular size and lipophilicity . The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . In vivo studies have shown that this compound can effectively reach and inhibit PERK activity in various tissues, including tumors .

Subcellular Localization

This compound localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on PERK . The compound’s targeting to the endoplasmic reticulum is facilitated by its interaction with the ATP-binding site of PERK, which is an endoplasmic reticulum-resident kinase . This subcellular localization is crucial for the compound’s ability to modulate the UPR and alleviate endoplasmic reticulum stress.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GSK2656157 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein kritischer Schritt beinhaltet die Reaktion von 4-Fluorindol mit Essigsäure, gefolgt von der Neutralisation mit Natriumhydroxid . Das Endprodukt wird durch eine Reihe von Reaktionen erhalten, die verschiedene Reagenzien und Bedingungen umfassen, einschließlich der Verwendung von Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) als Lösungsmittel .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie werden eingesetzt, um die chemische Struktur und Reinheit der Verbindung zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK2656157 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Essigsäure, Natriumhydroxid, DMF und DMSO. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind in erster Linie Derivate der ursprünglichen Verbindung, die die Kernstruktur beibehalten, aber unterschiedliche funktionelle Gruppen aufweisen.

Vergleich Mit ähnlichen Verbindungen

GSK2656157 wird oft mit anderen PERK-Inhibitoren wie GSK2606414 und AMG44 verglichen. Während alle drei Verbindungen PERK mit hoher Potenz hemmen, ist this compound einzigartig in seiner Selektivität und Fähigkeit, Apoptose zu reduzieren und exzessive Autophagie zu hemmen . GSK2606414 und AMG44 zielen ebenfalls auf PERK ab, haben aber unterschiedliche Bindungsprofile und Off-Target-Effekte . Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug für die Untersuchung des UPR und die Entwicklung neuer therapeutischer Strategien .

Ähnliche Verbindungen

- GSK2606414

- AMG44

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität und ihren Off-Target-Effekten, was this compound zu einer bevorzugten Wahl für bestimmte Forschungsanwendungen macht .

Eigenschaften

IUPAC Name |

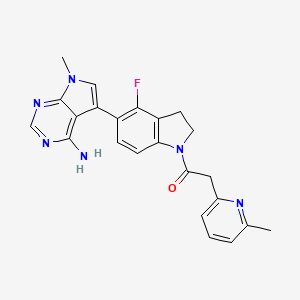

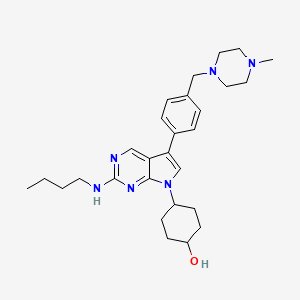

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103941 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337532-29-2 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GSK2656157 is a potent, selective, and ATP-competitive inhibitor of PERK [, ]. PERK, or protein kinase R (PKR)-like endoplasmic reticulum kinase, is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress [, ]. Upon activation, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, leading to a global reduction in protein translation and the preferential translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, ]. ATF4 then induces the transcription of genes involved in adaptation to ER stress, such as the pro-apoptotic transcription factor CHOP [, , ].

ANone: * Full Chemical Name: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone* Molecular Formula: C24H22FN7O * Molecular Weight: 443.48 g/mol

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is limited.

ANone: this compound is a small-molecule inhibitor designed to target the enzymatic activity of PERK. It is not reported to possess catalytic properties itself, and its primary applications are in the context of biological research and drug development.

A: Yes, computational chemistry, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound and its analogs with PERK and other kinases like RIPK1 [, ]. These studies help to explain the binding modes, selectivity profiles, and potential off-target effects of these compounds, providing insights for the design of more selective PERK inhibitors.

A: Research suggests that modifying the structure of this compound, particularly by introducing a substituent on the para-position of the pyridinyl ring, can alter its selectivity for PERK versus other kinases like RIPK1 []. This finding highlights the importance of structural modifications in influencing the activity, potency, and selectivity of PERK inhibitors.

ANone: The provided research papers primarily focus on the scientific aspects of this compound. Consequently, information regarding specific SHE regulations is not discussed. As a research compound, it is crucial to handle this compound following appropriate laboratory safety procedures and guidelines.

A: Studies in mice demonstrate that this compound exhibits dose- and time-dependent pharmacodynamic responses. Oral administration of the drug leads to measurable inhibition of PERK autophosphorylation in the pancreas []. This observation, coupled with its antitumor activity in mice [], suggests that this compound possesses favorable PK/PD characteristics for in vivo studies.

ANone: this compound demonstrates promising efficacy both in vitro and in vivo:

ANone: The available research does not provide specific information regarding the development of resistance to this compound.

ANone: While this compound shows promise as a potential therapeutic, research points to potential concerns:

- Pancreatic Function: The on-target pharmacological effects of PERK inhibition by this compound may lead to alterations in pancreatic function. This finding necessitates cautious development and evaluation of this compound in humans, especially in patients with pancreatic disorders [].

A: * Discovery of GSK2606414: The identification of GSK2606414, the first-in-class PERK inhibitor, marked a significant milestone, paving the way for further development of PERK inhibitors [].* Optimization and development of this compound: Subsequent research focused on optimizing the pharmacokinetic properties of GSK2606414 led to the discovery and development of this compound, which displayed improved characteristics [].

ANone: Yes, the research on this compound exemplifies cross-disciplinary efforts:

- Medicinal Chemistry and Pharmacology: The development of this compound involved a combination of medicinal chemistry efforts to optimize its structure and pharmacological studies to evaluate its activity and properties [].

- Computational Chemistry and Drug Design: Molecular modeling and simulations have been employed to understand the binding modes and selectivity profiles of this compound and its analogs, guiding further drug design efforts [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

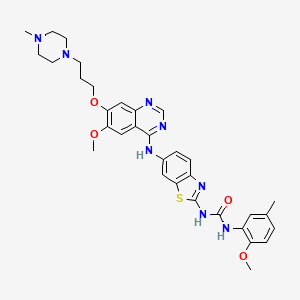

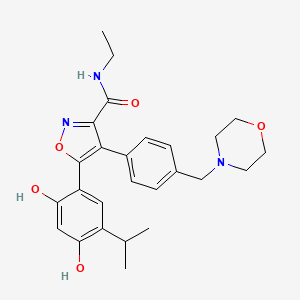

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

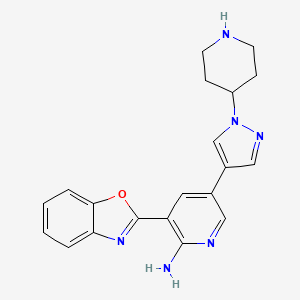

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

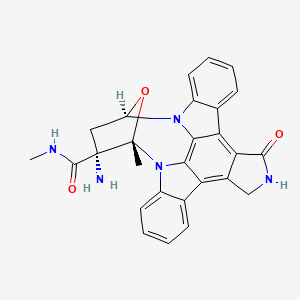

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)